molecular formula C9H7ClO3 B598411 Methyl 5-chloro-2-formylbenzoate CAS No. 1203589-45-0

Methyl 5-chloro-2-formylbenzoate

Cat. No.: B598411
CAS No.: 1203589-45-0
M. Wt: 198.602
InChI Key: SOXUFEOUBZHAEE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-formylbenzoate is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the second position and a chlorine atom at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 5-chloro-2-formylbenzoic acid with methanol in the presence of an acid catalyst. Another method includes the use of carbon monoxide in methanol to form the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically start with the chlorination of methyl benzoate, followed by formylation to introduce the formyl group at the desired position .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 5-chloro-2-formylbenzoate has several applications in scientific research:

Comparison with Similar Compounds

    Methyl 2-formylbenzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Methyl 5-chloro-2-methoxybenzoate: Contains a methoxy group instead of a formyl group, altering its reactivity and applications.

    Methyl 5-chloro-2-hydroxybenzoate:

Uniqueness: Methyl 5-chloro-2-formylbenzoate is unique due to the presence of both a formyl group and a chlorine atom on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Biological Activity

Methyl 5-chloro-2-formylbenzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 199679-23-7
  • Molecular Formula: C9H7ClO3
  • Molecular Weight: 200.62 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted benzoic acids with chlorinating agents followed by formylation. A typical reaction scheme includes:

  • Chlorination : Chlorination of 2-formylbenzoic acid to introduce the chlorine substituent.
  • Esterification : Reacting the resulting acid with methanol in the presence of an acid catalyst to form the methyl ester.

Antimicrobial Properties

Several studies have reported on the antimicrobial activity of this compound. The compound has shown effectiveness against various bacterial strains, including:

Bacteria Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that this compound possesses significant antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties, particularly in vitro studies involving various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)<10Induction of apoptosis
MCF-7 (breast cancer)<15Cell cycle arrest at G1 phase
A549 (lung cancer)<20Inhibition of proliferation

These findings highlight the potential of this compound as a lead compound in anticancer drug development .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Case Studies

  • In Vitro Study on Antimicrobial Activity : A study conducted on various microbial strains showed that this compound effectively inhibited growth, particularly against Staphylococcus aureus. The study utilized disk diffusion methods to determine efficacy and established a correlation between structure and activity .
  • Cancer Cell Line Assessment : In a series of assays conducted on HeLa and MCF-7 cells, this compound was found to induce significant cell death through apoptosis pathways. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

methyl 5-chloro-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXUFEOUBZHAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a solution of methyl 5-chloro-2-vinylbenzoate (16.3 g, 82.89 mmol) in dry DCM (250 mL) was bubbled O3 at −78° C. over a 30 minute period. Next, nitrogen gas was bubbled into the solution until it turned colorless. Dimethylsulfane (10.3 g, 165.79 mmol) was added dropwise. The resulting mixture was warmed to RT, stirred for 2 hours, and concentrated. The crude product was purified by silica gel column chromatography eluting with petroleum ether and ethyl acetate (PE/EtOAc=40:1) to give the title compound as a white solid (10 g, 60%). 1H NMR (400 MHz, CDCl3) δ ppm 10.52 (s, 1H), 7.89 (d, J=2.0 Hz, 1H), 7.84 (d, J=8.0 Hz, 1H), 7.55 (dd, J=8.0 Hz and 2.0 Hz, 1H), 3.93 (s, 3H).
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

To a heterogeneous mixture of 5-chloro-2-formyl-benzoic acid (1.0 g, 5.42 mmol) and K2CO3 (1.12 g, 8.13 mmol) in DMF (7 ml) was added MeI (0.41 ml, 6.5 mmol) at RT. The reaction mixture was stirred for 4 h then diluted into Et2O and washed with water (2×). The organic layer was dried over Na2SO4, filtered and evaporated to dryness to yield the crude title compound (700 mg, 3.52 mmol, 65%) as a light yellow solid, which was used without further purification. HPLC: AtRet=1.84 min; LC-MS: m/z 199.3 [M+H]+; 1H NMR (400 MHz, DMSO-d6): 3.91 (s, 3H), 7.84-7.94 (m, 3H), 10.33 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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